
2-Hydrazinylpyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinylpyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that contains both pyrimidine and hydrazine functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylpyrimidine-4,6(1H,5H)-dione typically involves the reaction of pyrimidine derivatives with hydrazine. One common method is the cyclization of a hydrazine derivative with a suitable pyrimidine precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pyrimidine ring may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylpyrimidine: A simpler compound with similar functional groups.
4,6-Dihydroxypyrimidine: Lacks the hydrazine group but has similar structural features.
Pyrimidine-2,4,6-trione: Contains three carbonyl groups and is structurally related.
Uniqueness
2-Hydrazinylpyrimidine-4,6(1H,5H)-dione is unique due to the presence of both hydrazine and pyrimidine functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C4H6N4O2 |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
2-hydrazinylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C4H6N4O2/c5-8-4-6-2(9)1-3(10)7-4/h1,5H2,(H2,6,7,8,9,10) |
InChI Key |
AEYAOJIQMIDOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NN)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


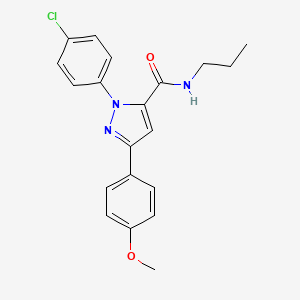
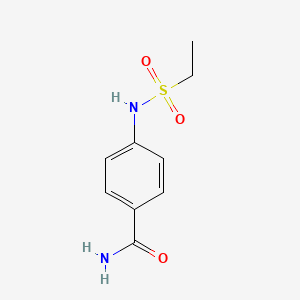
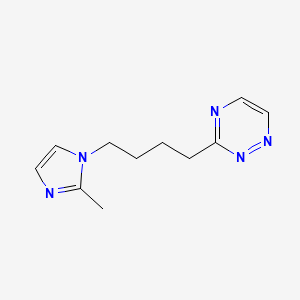
![3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13121675.png)
![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)
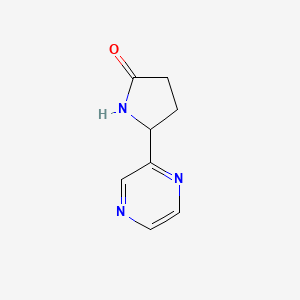
![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
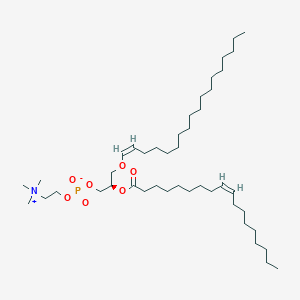


![6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)
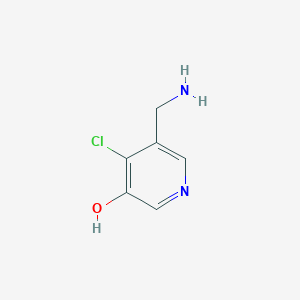
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)

